Lithium borate

Vue d'ensemble

Description

Lithium borate is an inorganic compound with the formula Li2B4O7 . It is also known as lithium tetraborate and appears as a colorless solid . It is used in making glasses and ceramics . It has a white powder or pellet solid appearance and a melting point between 760-880°C .

Synthesis Analysis

This compound can be synthesized in various ways. For instance, this compound ester salts have been synthesized for electrolyte application in next-generation high voltage lithium batteries . Another method involves a three-step synthesis of lithium bis (non-8-enyl-malonato)borate (LiBNMB) as a α,ω-diene monomer . A new synthesis method for this compound compounds has also been developed using carbon dioxide as a key chemical component .

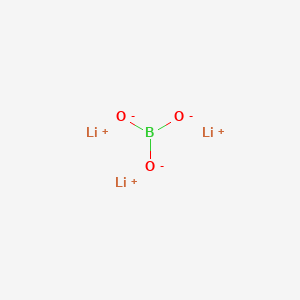

Molecular Structure Analysis

The structure of this compound consists of a polymeric borate backbone. The Li+ centers are bound to four and five oxygen ligands. Boron centers are trigonal and tetrahedral . This structure is also confirmed by other sources .

Chemical Reactions Analysis

This compound can be used in the laboratory as LB buffer for gel electrophoresis of DNA and RNA . It is also used in the borax fusion method to vitrify mineral powder specimens for analysis by WDXRF spectroscopy . In addition, it has been found that the stoichiometric ratio of oxygen to cation in MxOy, where y/x is greater than unity, lithium metaborate dissolves acidic oxides such as SiO2 and Fe2O3 .

Physical and Chemical Properties Analysis

This compound has a molar mass of 169.11 g/mol, appears as a white powder, and has a density of 2.4 g/cm3 in its solid state . It is moderately soluble in water . Its properties can be altered by the addition of a network modifier such as an alkali and alkaline earth oxide to the basic constituent (network former B2O3) .

Applications De Recherche Scientifique

Lithium borate glasses, specifically transition metal (Dysprosium) doped borate glasses, are studied for their structural and behavior characteristics. These glasses have unique properties over silicate glasses, although they are susceptible to water, necessitating careful selection for specific applications (Godwin et al., 2023).

This compound (Li2B4O7) is used in medical dosimetry, leveraging its thermoluminescence properties. Research has involved synthesizing Li2B4O7 nanophosphors and studying their thermoluminescent characteristics compared to commercially available Li2B4O7 (Singh, Chopra, & Lochab, 2011).

Lithium bis(oxalato) borate (LiBOB) shows potential as an additive to improve the electrochemical performance of high-voltage cathodes in lithium-ion batteries. The study found enhanced performance at elevated temperatures (Ha et al., 2013).

The presence and distribution of lithium in borate deposits and lake waters in Turkey have been investigated, showing the potential of these sources as lithium resources (Helvaci, Mordoğan, Çolak, & Gündoğan, 2004).

Lithium difluoro(oxalato)borate (LiFOB) has been studied as an additive for lithium-ion batteries, enhancing the electrochemical performance of various cathode and anode materials (Lee et al., 2014).

LiDFOB (Lithium difluoro (oxalate) borate) is used for thermal stabilizing and solid electrolyte interface formation in lithium-ion batteries. This additive helps in forming better SEIs on anode and cathode and also enhances the thermal stability of the electrolyte (Xu et al., 2011).

Mécanisme D'action

Lithium borate has been used in lithium-ion batteries (LIBs). It forms a dense boron-containing polymer as a solid electrolyte interlayer (or cathode electrolyte interlayer) to isolate the electrode material from the electrolyte and prevent side reactions . It also provides electrochemical stability at high applied potentials and thermal stability under various electrochemical conditions .

Safety and Hazards

Orientations Futures

Lithium borate has potential applications in lithium-ion batteries, especially in electric vehicles and other applications in the near future . Research is being conducted to develop safe fluoroborate salts, which are not affected even if exposed to air . Furthermore, the development of the electrolyte poses a key challenge for higher power batteries suitable for energy storage and vehicle applications .

Propriétés

IUPAC Name |

trilithium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3Li/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUWBIIVUYSTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].B([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BLi3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926674 | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-27-6, 1303-94-2 | |

| Record name | Boric acid, lithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trilithium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.